molecular formula C16H25NO2 B8224433 4-(Dibutylamino)-2-methoxybenzaldehyde

4-(Dibutylamino)-2-methoxybenzaldehyde

Cat. No.: B8224433
M. Wt: 263.37 g/mol
InChI Key: UXJSJRDEGZSYRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Dibutylamino)-2-methoxybenzaldehyde (CAS 103893-16-9) is a chemical compound of significant interest in medicinal chemistry and oncology research, particularly within the 4-(dialkylamino)benzaldehyde scaffold. This scaffold is extensively investigated for its potent inhibitory activity against aldehyde dehydrogenase (ALDH) isoforms, which are overexpressed in various tumor types and are considered a potential therapeutic target . ALDH enzymes play key roles in critical cellular processes, including the detoxification of aldehydes and the biosynthesis of retinoic acid, a modulator of stem cell differentiation. Their overexpression is linked to cancer cell proliferation, differentiation, and survival, and they serve as markers for cancer stem cells (CSCs) . Researchers utilize analogues of this compound to explore structure-activity relationships (SAR) to develop inhibitors with increased selectivity and potency against specific ALDH isoforms like ALDH1A1, 1A3, and 3A1 . Inhibiting these isoforms can delay the differentiation of CSCs and shows potential in combination treatments with other chemotherapeutic agents, such as docetaxel . This product is intended for research purposes only. It is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate safety precautions. The compound has a molecular formula of C16H25NO2 and a molecular weight of 263.38 g/mol . It is recommended to store the product under an inert atmosphere at 2-8°C .

Properties

IUPAC Name

4-(dibutylamino)-2-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c1-4-6-10-17(11-7-5-2)15-9-8-14(13-18)16(12-15)19-3/h8-9,12-13H,4-7,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXJSJRDEGZSYRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C1=CC(=C(C=C1)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dibutylamino)-2-methoxybenzaldehyde typically involves the condensation of 2-methoxybenzaldehyde with dibutylamine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is extracted using an organic solvent such as dichloromethane. The crude product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(Dibutylamino)-2-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 4-(Dibutylamino)-2-methoxybenzoic acid.

    Reduction: 4-(Dibutylamino)-2-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Dibutylamino)-2-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of dyes and pigments.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.

    Industry: It is used in the production of materials with specific optical properties, such as fluorescent dyes for imaging applications.

Mechanism of Action

The mechanism of action of 4-(Dibutylamino)-2-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with cellular components through its aldehyde group, forming covalent bonds with nucleophilic sites on proteins or nucleic acids. This interaction can lead to changes in the structure and function of these biomolecules, potentially resulting in biological effects such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-(Dibutylamino)-2-methoxybenzaldehyde with structurally analogous compounds, highlighting key differences in substituents, physicochemical properties, and applications.

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Applications
This compound 4-dibutylamino, 2-methoxy C₁₆H₂₃NO₂ 261.36 Lipophilic, electron-rich aromatic ring; soluble in organic solvents Pharmaceutical intermediate (e.g., dronedarone synthesis)
4-(Dibutylamino)salicylaldehyde 4-dibutylamino, 2-hydroxy C₁₅H₂₃NO₂ 249.35 Higher acidity (due to -OH); forms hydrogen bonds; lower lipophilicity Chelation chemistry; potential metal ligand
4-(Diethylamino)-2-methoxybenzaldehyde 4-diethylamino, 2-methoxy C₁₂H₁₇NO₂ 207.27 Shorter alkyl chains; higher polarity; improved aqueous solubility Intermediate for smaller bioactive molecules
4-(2-(Dimethylamino)-ethoxy)-2-methoxybenzaldehyde 4-dimethylaminoethoxy, 2-methoxy C₁₂H₁₇NO₃ 235.27 Ether linkage enhances solubility; dimethylamino group reduces steric hindrance Drug delivery systems; prodrug design
4-Methoxy-3-(trifluoromethyl)benzaldehyde 4-methoxy, 3-CF₃ C₉H₇F₃O₂ 204.15 Electron-withdrawing CF₃ group; increased electrophilicity Fluorinated drug intermediates; agrochemicals
4-(4-(p-Tolylamino)-6-chloro-1,3,5-triazin-2-yloxy)-2-methoxybenzaldehyde Triazine core, 2-methoxy, 4-substituted C₁₈H₁₆ClN₅O₂ 393.81 Bulky triazine group; low solubility; bioactive scaffold COX-2 inhibitor; anti-inflammatory agents

Structural and Electronic Analysis

  • Dibutylamino vs. Diethylamino: The dibutylamino group in the target compound increases lipophilicity (log P ~3.5 estimated) compared to diethylamino analogs (log P ~2.8), enhancing membrane permeability but reducing aqueous solubility .
  • Methoxy vs. Hydroxy: Replacing the 2-methoxy group with a hydroxyl (as in 4-(Dibutylamino)salicylaldehyde) lowers the pKa (~9.5 vs. ~13 for methoxy), enabling pH-dependent reactivity and metal coordination .
  • Triazine vs.

Biological Activity

4-(Dibutylamino)-2-methoxybenzaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Formula : C13H19NO2
  • Molecular Weight : 221.29 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustration)

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily through its interaction with aldehyde dehydrogenase (ALDH) isoforms. ALDHs play a crucial role in cellular detoxification and are often overexpressed in cancer cells, making them a target for therapeutic intervention.

The compound acts as an inhibitor of specific ALDH isoforms, which are involved in the metabolism of aldehydes and the regulation of stem cell properties in tumors. By inhibiting these enzymes, this compound may enhance the efficacy of chemotherapeutic agents and reduce tumor growth.

In Vitro Studies

  • Inhibition of ALDH Isoforms :
    • A study reported that this compound showed low binding affinity to ALDH1 but had no significant selectivity among different isoforms .
    • It was found to have IC50 values greater than 200 μM against various cancer cell lines, indicating moderate potency compared to other analogues .
  • Cytotoxicity :
    • In assays involving prostate cancer cell lines (PC-3, LNCaP), the compound demonstrated a dose-dependent reduction in cell viability. The IC50 values ranged from 10 to 200 μM depending on the specific cell line and treatment conditions .

Case Studies

  • Combination Therapy : In combination with docetaxel, this compound exhibited enhanced cytotoxic effects against prostate cancer cells. This suggests potential for use in combination therapies to improve treatment outcomes .

Data Table

Study ReferenceCell LineIC50 (μM)Activity Description
PC-3>200Low binding affinity to ALDH1
LNCaP10-200Dose-dependent cytotoxicity observed
DU145>200Moderate potency compared to DEAB

Discussion

The biological activity of this compound highlights its potential as a therapeutic agent targeting ALDH isoforms. While current studies indicate moderate potency and variable efficacy across different cancer types, further research is necessary to elucidate its full therapeutic potential and optimize its application in clinical settings.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(Dibutylamino)-2-methoxybenzaldehyde with high purity?

  • Methodological Answer : A common approach involves the condensation of 2-methoxy-4-aminobenzaldehyde with dibutylamine under acidic catalysis. For example, dissolve equimolar quantities of the aldehyde precursor and dibutylamine in absolute ethanol, add glacial acetic acid (5–10 drops) as a catalyst, and reflux for 4–6 hours. Monitor reaction progress via TLC (dichloromethane mobile phase) or NMR spectroscopy. Purify the product using vacuum filtration and sequential washing with water and methanol to remove unreacted starting materials .

Q. How can solubility and stability be determined for this compound under various experimental conditions?

  • Methodological Answer : Solubility can be assessed using a shake-flask method: dissolve the compound in solvents (e.g., ethanol, DMSO, water) at 25°C, and quantify saturation points via UV-Vis spectroscopy. Stability studies should include pH-dependent degradation assays (pH 1–13) and thermal analysis (TGA/DSC). For example, highlights similar methods for 4-hydroxybenzaldehyde, where solubility in ethanol was measured at 8.45 mg/mL .

Advanced Research Questions

Q. What advanced spectroscopic techniques are recommended for characterizing the electronic environment of the aldehyde group in this compound?

  • Methodological Answer :

  • 13C-NMR : Identify chemical shifts for the aldehyde carbon (typically δ 190–200 ppm) and adjacent methoxy/dibutylamino groups. Compare with 4-methoxybenzaldehyde (δ 191 ppm for aldehyde carbon) to assess electronic effects .
  • FTIR : Detect carbonyl stretching vibrations (~1700 cm⁻¹) and hydrogen bonding interactions. used ATR-FTIR to confirm Schiff base formation, a technique adaptable to this compound .
  • HRMS : Validate molecular ion peaks ([M+H]+) with high-resolution mass spectrometry. For example, a compound with molecular formula C₁₆H₂₅NO₂ should show a calculated exact mass of 263.1885 .

Q. How can computational chemistry methods predict the reactivity and interaction mechanisms of this compound in catalytic processes?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model frontier molecular orbitals (HOMO/LUMO) and predict sites for nucleophilic/electrophilic attack. Tools like Gaussian or ORCA can optimize geometries and calculate charge distribution .
  • Molecular Dynamics (MD) Simulations : Study solvent interactions and diffusion coefficients in polar/non-polar media. references QSPR models to correlate structural features with physicochemical properties .

Q. How should researchers resolve contradictions in spectroscopic data when characterizing derivatives of this compound?

  • Methodological Answer :

  • Multi-Technique Validation : Cross-verify NMR, FTIR, and HRMS data. For example, if aldehyde proton signals (δ 9.5–10.5 ppm in ¹H-NMR) are absent, confirm via FTIR carbonyl peaks.
  • Crystallographic Analysis : If crystalline derivatives are synthesized, use X-ray diffraction (as in ) to resolve ambiguous structural assignments. CCDC deposition (e.g., 2032776) provides reference data .

Data-Driven Research Design

Q. What experimental protocols ensure reproducibility in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Standardized Reaction Conditions : Use controlled temperature (reflux at 78°C for ethanol), inert atmospheres (N₂/Ar), and stoichiometric ratios validated by kinetic studies.
  • Automated Purification : Employ flash chromatography (gradient elution with hexane/ethyl acetate) or HPLC for high-purity isolates. outlines similar protocols for triazole derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.